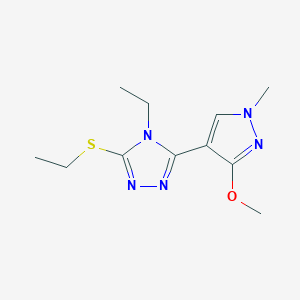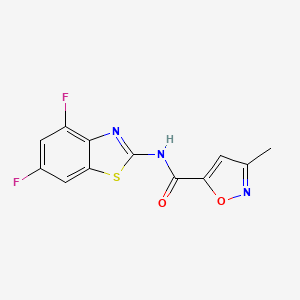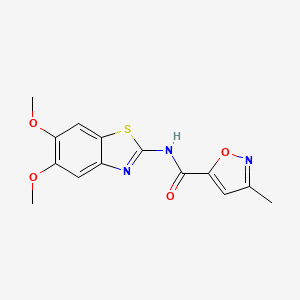
4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is an intriguing member of the triazole family. These triazole compounds have garnered significant interest due to their diverse biological activities and applications in various fields such as agriculture, medicine, and material sciences.
Preparation Methods
To synthesize 4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole, researchers typically employ a multi-step reaction process. Starting with the suitable pyrazole precursor, the synthesis involves:
Nucleophilic substitution: reactions where the ethylsulfanyl group is introduced.
Cyclization: to form the triazole ring.
Methoxylation: to introduce the methoxy group at the desired position. Reaction conditions may vary, but the steps often involve heating in polar aprotic solvents with the aid of catalysts like palladium or copper to enhance the reaction efficiency.
On an industrial scale, methods may involve optimizing reaction conditions for greater yield and efficiency, using continuous flow reactors to improve the consistency and scalability of the production.
Chemical Reactions Analysis
This compound exhibits a range of chemical reactivity, which makes it valuable for multiple applications:
Oxidation: : It can be oxidized to form sulfoxides and sulfones, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of various alcohol derivatives.
Substitution: : It undergoes nucleophilic substitution reactions, where different functional groups can replace existing ones under suitable conditions. The major products formed through these reactions often depend on the specific reagents and conditions used, but generally include various derivatives with potential increased activity or different functional properties.
Scientific Research Applications
4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole finds use in:
Chemistry: : As a versatile intermediate for the synthesis of other complex molecules.
Biology: : It can act as a biochemical probe for studying various biological processes.
Medicine: : Research indicates potential as an anti-cancer, anti-microbial, or anti-inflammatory agent.
Industry: : Used in the development of new materials with specific physical or chemical properties.
Mechanism of Action
This compound's biological activity often stems from its interaction with specific molecular targets. It may inhibit certain enzymes or interact with receptors involved in cell signaling pathways. The triazole and pyrazole rings provide sites for binding to biological molecules, influencing cellular processes such as apoptosis, metabolism, or inflammation.
Comparison with Similar Compounds
Compared to other triazole derivatives, 4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole stands out due to its unique functional groups which may enhance its biological activity or chemical reactivity. Similar compounds include:
4-ethyl-3-(ethylsulfanyl)-1,2,4-triazole: : Lacks the pyrazole and methoxy groups, often showing different activity profiles.
5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-1,2,4-triazole: : Missing the ethylsulfanyl group, with potentially reduced versatility in chemical reactions.
Each variation highlights the importance of specific functional groups in determining the compound's overall properties and applications.
Properties
IUPAC Name |
4-ethyl-3-ethylsulfanyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5OS/c1-5-16-9(12-13-11(16)18-6-2)8-7-15(3)14-10(8)17-4/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIIRBAQEOPOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498495.png)
![3-methyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498500.png)
![3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498514.png)


![N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498535.png)
![N-[(2E)-3-(2-methoxyethyl)-5,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498542.png)
![3-methyl-N-[(5E)-6-[2-(methylsulfanyl)ethyl]-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1,2-oxazole-5-carboxamide](/img/structure/B6498553.png)
![methyl 2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B6498565.png)
![N-(3,4-dichlorophenyl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6498571.png)
![2-{[4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6498581.png)
![N-[(2-chlorophenyl)methyl]-2-{[4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6498587.png)
![3-(3,3-dimethyl-2-oxobutyl)-8-(2,5-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6498589.png)
![8-(2-fluorophenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6498601.png)
